molecular formula C21H20ClNO4 B12690865 2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo(c)phenanthridin-3-ol CAS No. 56517-35-2

2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo(c)phenanthridin-3-ol

Katalognummer: B12690865
CAS-Nummer: 56517-35-2
Molekulargewicht: 385.8 g/mol
InChI-Schlüssel: WWGXSIQLTYDQBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple methoxy groups and a phenanthridine core, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenanthridine: A parent compound with a simpler structure.

    2,8,9-Trimethoxyphenanthridine: A closely related compound with similar methoxy groups.

    5-Methylphenanthridine: Another derivative with a methyl group.

Uniqueness

2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol is unique due to its specific combination of methoxy and methyl groups, which may confer distinct chemical and biological properties compared to other phenanthridine derivatives.

Eigenschaften

CAS-Nummer

56517-35-2

Molekularformel

C21H20ClNO4

Molekulargewicht

385.8 g/mol

IUPAC-Name

2,8,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium-3-ol;chloride

InChI

InChI=1S/C21H19NO4.ClH/c1-22-11-13-8-19(25-3)20(26-4)10-15(13)14-6-5-12-7-18(24-2)17(23)9-16(12)21(14)22;/h5-11H,1-4H3;1H

InChI-Schlüssel

WWGXSIQLTYDQBL-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)O)OC)OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.